4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
CAS No.: 1184964-76-8
Cat. No.: VC2982292
Molecular Formula: C6H11Br2N3S
Molecular Weight: 317.05 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1184964-76-8 |
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Molecular Formula | C6H11Br2N3S |
Molecular Weight | 317.05 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide |
Standard InChI | InChI=1S/C6H9N3S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H |
Standard InChI Key | WSYOBFPJSWHLHC-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1N=C(S2)N.Br.Br |
Canonical SMILES | C1CNCC2=C1N=C(S2)N.Br.Br |
Introduction
Chemical Structure and Properties
4,5,6,7-Tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine moiety. The compound exists as a salt form of the free base 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine, with two hydrobromic acid molecules enhancing its solubility and stability for laboratory applications.
Basic Information and Identifiers
The compound possesses several identifying characteristics that are essential for research and reference purposes. These identifiers ensure accurate recognition in scientific literature and chemical databases.
Physicochemical Properties
The physicochemical properties of 4,5,6,7-Tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide significantly influence its behavior in various chemical and biological systems. These properties determine its solubility, stability, and reactivity patterns.
The free base form (CAS: 97817-23-7) has a density of approximately 1.323 g/cm³ and a boiling point of 353.2±32.0°C at 760 mmHg . The melting point of the free base is reported to be around 195°C . The dihydrobromide salt form enhances water solubility compared to the free base, making it more suitable for aqueous reactions and biological testing.
Synthesis and Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide typically involves several steps, with specific reaction conditions to ensure high yield and purity.
Synthetic Routes
Several synthetic pathways have been developed for the preparation of this compound:
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Cyclization Method: The primary synthesis route involves the cyclization of appropriate precursors under specific conditions. A common approach utilizes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the thiazolopyridine ring system.
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Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Specific catalysts like sodium hydroxide and ammonium chloride in ethanol under reflux conditions have been reported to achieve high yields (up to 91%).
Purification Techniques
After synthesis, purification steps are essential to obtain the compound in its pure form:
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Recrystallization: The crude product is often purified through recrystallization using appropriate solvent systems.
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Chromatography: Column chromatography may be employed to separate the desired compound from impurities, using gradients of ethyl acetate/hexane as common solvent systems.
Chemical Reactions
4,5,6,7-Tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide can participate in various chemical reactions, demonstrating its versatility in synthetic applications.
Types of Reactions
The compound can undergo several types of chemical transformations:
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Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used for these transformations.
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Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines. Reducing agents like sodium borohydride are typically employed.
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Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Various nucleophiles like halides or amines can be used for these substitutions.
Reaction Conditions and Products
The specific conditions used in these reactions significantly influence the products formed:
Reaction Type | Common Reagents | Conditions | Major Products |
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Oxidation | H₂O₂, KMnO₄ | Controlled temperature and pH | Sulfoxides, Sulfones |
Reduction | NaBH₄ | Controlled temperature | Thiols, Amines |
Substitution | Halides, Amines | Varies based on nucleophile | Substituted derivatives |
Research Applications
4,5,6,7-Tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide has found numerous applications in scientific research, particularly in medicinal chemistry, neuropharmacology, and synthetic chemistry.
Medicinal Chemistry
The compound's unique structure has made it valuable in medicinal chemistry research:
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Antimicrobial Activity: Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit antimicrobial properties against a range of pathogens. Studies have shown that modifications in the thiazole ring can enhance efficacy against resistant strains of bacteria.
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Anticancer Properties: Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves interference with cellular signaling pathways crucial for cancer cell survival.
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Pharmaceutical Synthesis: The free base form serves as a critical intermediate in pharmaceutical synthesis, particularly for anticoagulants like edoxaban.
Neuropharmacology
The compound has also been investigated for its potential neuroactive properties:
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Cognitive Enhancement: Preliminary studies indicate that compounds similar to 4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine may improve cognitive functions and memory retention in animal models. This is attributed to their action on neurotransmitter systems such as acetylcholine and dopamine.
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Neurological Studies: In experimental studies with aged rats, administration of related compounds resulted in improved performance on memory tasks compared to control groups, suggesting enhancement of synaptic plasticity and cognitive function through modulation of cholinergic pathways.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block:
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Intermediate in Synthesis: The compound can function as a key intermediate in the synthesis of more complex molecules with specific biological activities.
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Structure-Activity Relationship Studies: Modifications of the basic structure allow for structure-activity relationship investigations, helping to identify more potent and selective compounds for specific biological targets.
Biological Activity
The biological activity of 4,5,6,7-Tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide and its derivatives encompasses a range of effects that make it valuable for pharmaceutical research.
Mechanism of Action
The biological effects of this compound are mediated through various mechanisms:
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Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and influencing various biological pathways.
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Receptor Binding: Interactions with specific receptors can trigger signaling cascades that result in various pharmacological effects.
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Cellular Targets: The compound may interact with specific cellular components, influencing cell function and survival.
Documented Biological Activities
Several biological activities have been documented for this compound and its derivatives:
Activity | Description | Evidence |
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Anticonvulsant | Reduction in seizure activity in animal models | Derivatives showed protection against induced convulsions |
Cytotoxic | Growth inhibition of cancer cell lines | IC₅₀ values as low as 1.61 µg/mL against specific cancer cell lines |
Antimicrobial | Inhibition of bacterial growth | Significant inhibition observed against both Gram-positive and Gram-negative bacteria |
Related Compounds
Several compounds structurally related to 4,5,6,7-Tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide have been synthesized and studied, expanding our understanding of this class of molecules.
Structural Analogs
These analogs differ in substitution patterns and functional groups:
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5-Methyl-4,5,6,7-tetrahydro thiazolo[5,4-c]pyridin-2-amine dihydrobromide (CAS: 852291-41-9): This compound features a methyl group at the 5-position of the tetrahydropyridine ring, altering its physicochemical properties and potentially its biological activity .
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4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS: 97817-23-7): This is the free base form of the title compound, without the hydrobromic acid salt. It has different solubility characteristics and is often used as a starting material for further chemical modifications .
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4-Chlorothiazolo[5,4-c]pyridin-2-amine (CAS: 1439824-01-7): A related compound with a chlorine substituent and an aromatic pyridine ring rather than a tetrahydropyridine ring, resulting in different electronic properties and potentially different biological activities .
Comparison of Properties
The structural variations in these analogs result in different physicochemical properties:
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